2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Description
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a 2-methoxyethanol moiety at position 2. This compound is of interest in medicinal chemistry due to structural similarities with bioactive thiazole derivatives, such as antiviral and enzyme-inhibiting agents .
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2S/c1-5-4-11-7(8-5)6(9)3-10-2/h4,6,9H,3H2,1-2H3 |
InChI Key |
MIBLIQWYNNOMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with methanol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance the efficiency and yield of the reaction. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the thiazole ring can produce dihydrothiazoles .
Scientific Research Applications
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial, antifungal, and antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Industrial Processes: It is employed in the production of dyes, biocides, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
The following analysis compares 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol with structurally analogous thiazole derivatives, focusing on molecular features, synthesis, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Substitution position on the thiazole ring (C2 vs. C4/C5) significantly alters electronic properties and steric interactions .
- Functional groups (e.g., ester, thioamide, methoxy) modulate solubility, reactivity, and bioactivity.
Physicochemical Properties
Key Observations :
Biological Activity
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, a thiazole derivative, has garnered attention for its diverse biological activities. The compound's structure, featuring a methoxy group and a thiazole ring, is significant in influencing its reactivity and interactions with biological targets. This article delves into its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C₇H₁₁NO₂S
- Molecular Weight: 173.24 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂S |
| Molecular Weight | 173.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole moiety can participate in biochemical reactions that inhibit or activate specific enzymes and receptors. For instance, compounds containing thiazole rings are known for their roles in inhibiting protein kinases and other critical pathways involved in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiazole derivatives have been explored for their anticancer activities. In studies involving cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte), compounds similar to this compound have shown promising results:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative A | A431 | 1.98 ± 1.22 |
| Thiazole Derivative B | Jurkat | <10 |
The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds.
Acetylcholinesterase Inhibition
Recent studies have identified thiazole-containing compounds as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive function.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Antitumor Activity : A study evaluated a series of thiazole derivatives for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazoles against resistant strains of bacteria. The findings suggested that these compounds could serve as templates for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
